molecular formula C18H15BrN2O3 B12046172 N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

N-(3-bromophenyl)-1-ethyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12046172
M. Wt: 387.2 g/mol
InChI Key: YUXKXYJDSUZTIB-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromophenyl group, an ethyl group, a hydroxy group, and a quinoline carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide typically involves multiple steps. One common method involves the reaction of 3-bromoaniline with ethyl acetoacetate under acidic conditions to form an intermediate product. This intermediate is then cyclized to form the quinoline ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and yield of the production process. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for various modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-(3-bromophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide

InChI

InChI=1S/C18H15BrN2O3/c1-2-21-14-9-4-3-8-13(14)16(22)15(18(21)24)17(23)20-12-7-5-6-11(19)10-12/h3-10,22H,2H2,1H3,(H,20,23)

InChI Key

YUXKXYJDSUZTIB-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O

Origin of Product

United States

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